molecular formula C14H10BrNO5 B302887 2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No. B302887
M. Wt: 352.14 g/mol
InChI Key: KVMVIANIQSGHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a synthetic compound that belongs to the family of benzoxazinones. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one depend on the specific application and concentration used. In medicinal chemistry, it has been shown to have anticancer, anti-inflammatory, and antimicrobial activities. In agriculture, it has been shown to have insecticidal and herbicidal properties. In material science, it has been shown to have potential as a building block for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments include its synthetic accessibility, its diverse range of potential applications, and its relatively low toxicity. However, its limitations include the lack of a detailed understanding of its mechanism of action, its variable stability under different conditions, and the need for further research to fully explore its potential applications.

Future Directions

There are several future directions for the research of 2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. In medicinal chemistry, further studies could focus on the development of more potent and selective analogs for the treatment of specific diseases. In agriculture, further studies could focus on the optimization of its insecticidal and herbicidal properties and the development of more environmentally friendly formulations. In material science, further studies could focus on the synthesis of novel materials using 2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one as a building block. Overall, the potential applications of 2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one make it an exciting area of research with promising future directions.

Synthesis Methods

The synthesis of 2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves the reaction of 2-aminophenol with 5-bromo-2-furoyl chloride in the presence of a base, followed by the reaction with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities. In agriculture, it has been studied for its potential use as a natural pesticide and herbicide. In material science, it has been explored for its potential use as a building block for the synthesis of novel materials.

properties

Product Name

2-(5-bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Molecular Formula

C14H10BrNO5

Molecular Weight

352.14 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-6,7-dimethoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H10BrNO5/c1-18-10-5-7-8(6-11(10)19-2)16-13(21-14(7)17)9-3-4-12(15)20-9/h3-6H,1-2H3

InChI Key

KVMVIANIQSGHHS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(O3)Br)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(O3)Br)OC

Origin of Product

United States

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